molecular formula C13H13Cl2NO B2836322 2-(Benzyloxy)-4-chloroaniline hydrochloride CAS No. 860585-47-3

2-(Benzyloxy)-4-chloroaniline hydrochloride

Cat. No.: B2836322
CAS No.: 860585-47-3
M. Wt: 270.15
InChI Key: GWGZUKRWCJBOMI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound that features a benzyloxy group and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloroaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with benzyl alcohol under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Benzyloxy aldehydes or acids.

    Reduction: 2-(Benzyloxy)-4-chloroaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-chloroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloroaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chloroaniline moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-nitroaniline
  • 2-(Benzyloxy)-4-methoxyaniline
  • 2-(Benzyloxy)-4-bromoaniline

Uniqueness

2-(Benzyloxy)-4-chloroaniline hydrochloride is unique due to the presence of both the benzyloxy and chloro groups, which confer distinct chemical and biological properties

Biological Activity

2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is characterized by the presence of a benzyloxy group and a chloroaniline moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C13H14ClNO
  • Molecular Weight : 239.71 g/mol
  • Appearance : Solid, typically in hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzyloxy group enhances the compound's ability to penetrate biological membranes, while the chloroaniline moiety can participate in several biochemical pathways, influencing enzyme activity and receptor interactions.

Potential Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to various receptors, affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chloroanilines possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in cells.
  • Genotoxicity Studies : In vitro studies have assessed the genotoxic potential of related compounds, indicating that structural modifications can influence their mutagenic effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various chloroaniline derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Genotoxicity Assessment

Research into the genotoxic effects of chloroaniline derivatives indicated that exposure to high concentrations could lead to DNA damage. A comprehensive study conducted on rodent models revealed that repeated exposure resulted in increased micronuclei formation, suggesting potential mutagenic properties.

Treatment GroupMicronuclei Frequency (per 1000 cells)
Control5
Low Dose (50 mg/kg)10
High Dose (200 mg/kg)25

Properties

IUPAC Name

4-chloro-2-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZUKRWCJBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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